molecular formula C5H6BrN3 B6276551 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole CAS No. 2763759-13-1

3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole

Cat. No.: B6276551
CAS No.: 2763759-13-1
M. Wt: 188.03 g/mol
InChI Key: JUHCCWQNBZNESR-UHFFFAOYSA-N
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Description

3-Bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole (CAS 2763759-13-1) is a brominated fused heterocycle with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol. This compound serves as a key synthetic intermediate for constructing complex nitrogen-containing polyheterocycles, which are privileged scaffolds in medicinal chemistry and materials science. The embedded 1,2,3-triazole moiety is a stable, aromatic pharmacophore known for its hydrogen-bonding capability and role as a non-classical amide isostere, contributing to broad pharmacological activities including anticancer, antibacterial, and anti-inflammatory effects . The bromine substituent at the 3-position provides a reactive handle for further functionalization via transition metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed C-H bond activation strategy recently employed to synthesize fused polyheterocyclic structures like pyrrolo[3,2,1-ij][1,2,3]triazolo[4,5-c]quinolines . These advanced frameworks are of significant interest in interdisciplinary research for developing novel therapeutic agents and functional materials, such as red-emitting dopants for organic light-emitting diodes (OLEDs) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2763759-13-1

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

3-bromo-5,6-dihydro-4H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C5H6BrN3/c6-5-4-2-1-3-9(4)8-7-5/h1-3H2

InChI Key

JUHCCWQNBZNESR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4h,5h,6h Pyrrolo 1,2 C 1 2 3 Triazole and Analogous Ring Systems

Strategies for Pyrrolo[1,2-c]nih.govresearchgate.netresearchgate.nettriazole Core Construction

The formation of the fused pyrrolo[1,2-c] nih.govresearchgate.netresearchgate.nettriazole ring system can be achieved through various synthetic routes that build the bicyclic structure by forming the pyrrole (B145914) or triazole ring intramolecularly or through multicomponent reactions.

Multicomponent Cyclization Reactions for Pyrrolo[1,2-c]nih.govresearchgate.netresearchgate.nettriazoles (e.g., from Morita–Baylis–Hillman adducts of propargyl aldehydes)

Multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of several chemical bonds in a single synthetic step, leading to complex molecular architectures from simple starting materials. mdpi.com A notable strategy for synthesizing the 6H-pyrrolo[1,2-c] nih.govresearchgate.netresearchgate.nettriazole core involves an intramolecular 1,3-dipolar cycloaddition of azido (B1232118) enynes. researchgate.net These key intermediates are readily prepared from Morita–Baylis–Hillman (MBH) acetates of propargyl aldehydes, which react with sodium azide (B81097). researchgate.net This method provides a straightforward pathway to various 6H-pyrrolo[1,2-c] nih.govresearchgate.netresearchgate.nettriazole derivatives with substituents at the C-5 position. researchgate.netdocumentsdelivered.com The versatility of MBH adducts is further highlighted in phosphine-mediated domino annulation reactions, which can produce related cyclopentane (B165970) researchgate.netacs.orgpyrrolo[1,2-a]indoles, demonstrating the utility of these starting materials in building complex fused pyrrole systems. rsc.org

Cycloaddition Approaches for the Formation of the Triazole Moiety (e.g., Huisgen 1,3-dipolar cycloadditions)

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of triazole synthesis, involving the reaction of a 1,3-dipole (like an organic azide) with a dipolarophile (such as an alkyne) to form a five-membered ring. wikipedia.orgorganic-chemistry.orgsphinxsai.com This reaction is a powerful tool for constructing the 1,2,3-triazole moiety within a fused ring system. sphinxsai.com The reaction mechanism is a concerted, pericyclic shift involving the 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile. organic-chemistry.org

For the synthesis of fused triazoles, an intramolecular variant of the Huisgen cycloaddition is particularly effective. mdpi.comresearchgate.net In this approach, a molecule containing both an azide and an alkyne functionality is designed to undergo an intramolecular cyclization, which offers an entropy advantage and leads to the formation of the fused bicyclic system with complete regioselectivity. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is frequently employed due to its reliability, specificity, and mild reaction conditions, making it a premier method for forming the 1,2,3-triazole ring. researchgate.netnih.gov

Table 1: Overview of Cycloaddition Strategies for 1,2,3-Triazole Synthesis
StrategyKey ReactantsCatalyst/ConditionsKey FeaturesReference
Huisgen 1,3-Dipolar Cycloaddition (Intermolecular)Organic Azide + AlkyneThermalForms 5-membered heterocycles; powerful tool for triazole construction. sphinxsai.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + AzideCu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)High reliability and specificity; cornerstone of click chemistry. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Internal/Terminal Alkyne + AzideRu(II) catalysts (e.g., [Cp*RuCl])Often yields 1,5-disubstituted triazoles, complementary to CuAAC. mdpi.com
Intramolecular Azide-Alkyne Cycloaddition (IAAC)Molecule with both azide and alkyne moietiesThermal or Catalytic (e.g., Cu(I))Forms fused triazole systems with high regioselectivity; entropy advantage. mdpi.comresearchgate.net

Intramolecular Annulation and Cyclocondensation Pathways for Fused Triazoles

Intramolecular annulation provides an efficient route to fused heterocyclic systems by forming a new ring on a pre-existing one. A rhodium-catalyzed intramolecular transannulation of alkynyl triazoles has been developed to construct various 5,5-fused pyrrole systems. nih.gov This method demonstrates excellent functional group compatibility and proceeds through a proposed rhodium carbene-alkyne metathesis mechanism. nih.gov

Similarly, intramolecular cyclocondensation reactions are vital for creating fused triazoles. For instance, a highly efficient Wolff's cyclocondensation of α-diazoketones with amines has been achieved by utilizing an intramolecular hydrogen bonding strategy, which successfully addresses the challenge of poor condensation efficiency in traditional 1,2,3-triazole synthesis. rsc.org In related systems, fused tricyclic 1,2,4-triazoles have been synthesized via a key intramolecular two-stage, one-pot reduction/cyclization sequence. researchgate.net These strategies, which leverage intramolecular processes, are highly valuable for the regioselective and efficient construction of complex fused heterocycles like the pyrrolo-triazole core.

Regioselective Bromination Techniques for Pyrrolo-Triazole Scaffolds

Once the pyrrolo[1,2-c] nih.govresearchgate.netresearchgate.nettriazole core is assembled, the next critical step is the regioselective introduction of a bromine atom. The electronic nature of the fused aromatic system dictates the position of electrophilic attack.

Electrophilic Bromination Strategies (e.g., using N-Bromosuccinimide (NBS) for pyrrolo[2,3-d]nih.govresearchgate.netresearchgate.nettriazoles)

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, serving as a source of an electrophilic bromine atom. organic-chemistry.orgwisdomlib.org The nitrogen atom in NBS is adjacent to an electron-withdrawing carbonyl group, which polarizes the bromine atom, making it reactive toward electron-rich aromatic rings. manac-inc.co.jp

For heteroaromatic systems like pyrroles and fused pyrroles, which are generally electron-rich, NBS provides an effective means of bromination under mild conditions. manac-inc.co.jp The reaction typically proceeds via an electrophilic aromatic substitution mechanism. youtube.com In analogous systems, such as pyrrolo[1,2-a]quinoxalines, bromination with reagents like tetrabutylammonium (B224687) tribromide (TBATB) occurs via electrophilic addition to generate a carbon-positive intermediate, followed by elimination to yield the brominated product. nih.gov The regioselectivity of NBS bromination can be highly dependent on the solvent and other reaction conditions. manac-inc.co.jp For instance, the electrophilic bromination of tetrahydrocarbazole derivatives using NBS in the presence of concentrated sulfuric acid has been shown to be an effective method for producing dibromo derivatives. wisdomlib.org

Table 2: Reagents for Electrophilic Bromination of Heterocycles
ReagentTypical SubstrateConditionsKey FeaturesReference
N-Bromosuccinimide (NBS)Electron-rich aromatic/heteroaromatic ringsAcetonitrile, CH₂Cl₂, H₂SO₄; often at room temp. or 0 °CMild and effective source of electrophilic bromine; regioselectivity can be solvent-dependent. nih.govmanac-inc.co.jp
Tetrabutylammonium Tribromide (TBABr₃)Pyrrole-2-carboxamidesCH₂Cl₂ at ambient temperatureCan provide high regioselectivity, favoring C-5 bromination in specific substrates. acs.org
Tetrabutylammonium Tribromide (TBATB)Pyrrolo[1,2-a]quinoxalinesDCE at 80 °CMild reagent for highly selective C3-bromination or C1,C3-dibromination. researchgate.netnih.gov
Potassium Bromide (KBr) / Oxone4-Aryl 1,2,3-triazolesAmbient temperature, transition metal-freeConvenient and efficient oxidative halogenation system. rsc.org

Directed Halogenation Methodologies

Achieving high regioselectivity in halogenation often requires strategies that direct the electrophile to a specific position. Substrate control is one such strategy, where functional groups on the starting material influence the site of bromination. For example, in the bromination of pyrrole-2-carboxamide substrates with tetrabutylammonium tribromide (TBABr₃), the 5-brominated species can be obtained as the predominant product. acs.org

Another approach is the use of specific reagent systems that exhibit inherent regioselectivity. A novel and efficient method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines uses tetrabutylammonium tribromide (TBATB). researchgate.net This method leverages the mild nature of the reagent to achieve highly selective C3-bromination or C1,C3-dibromination in good yields, demonstrating broad substrate applicability. researchgate.netnih.gov Such directed methods are invaluable for ensuring the precise synthesis of target isomers like 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govresearchgate.netresearchgate.nettriazole.

Sequential Synthesis and One-Pot Approaches to 3-bromo-4H,5H,6H-pyrrolo[1,2-c]consensus.appnih.govbenthamdirect.comtriazole Precursors and Derivatives

The synthesis of the 3-bromo-4H,5H,6H-pyrrolo[1,2-c] consensus.appnih.govbenthamdirect.comtriazole ring system can be approached through either sequential synthesis, where intermediates are isolated at each step, or through one-pot reactions that combine multiple transformations in a single vessel.

Sequential Synthesis:

A plausible sequential route to the pyrrolo[1,2-c] consensus.appnih.govbenthamdirect.comtriazole core would likely involve the initial construction of a suitably functionalized pyrrolidine (B122466) ring, followed by the annulation of the triazole ring. A key reaction for the formation of the 1,2,3-triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

A hypothetical sequential pathway could commence with the synthesis of an N-propargyl-pyrrolidine derivative. This intermediate could then undergo a CuAAC reaction with a suitable azide source to form the 1,2,3-triazole ring. Subsequent bromination at the C3 position of the triazole ring would yield the final product. The choice of brominating agent and reaction conditions would be critical to ensure regioselectivity.

One-Pot and Multicomponent Approaches:

One-pot and multicomponent reactions (MCRs) offer significant advantages over traditional multi-step synthesis by reducing reaction time, minimizing waste, and simplifying purification processes. researchgate.netscielo.org.mx For the synthesis of related heterocyclic systems, one-pot, three-component reactions have been successfully employed. For instance, the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. researchgate.netscielo.org.mx

Drawing a parallel, a hypothetical one-pot synthesis for a precursor to 3-bromo-4H,5H,6H-pyrrolo[1,2-c] consensus.appnih.govbenthamdirect.comtriazole could involve the in-situ generation of an azide and its subsequent cycloaddition with an alkyne-functionalized pyrrolidine precursor. Such strategies often rely on the careful selection of catalysts and reaction conditions to orchestrate the desired sequence of bond formations. For example, a one-pot, three-component synthesis of substituted 1,2,4-triazoles has been achieved using primary amines under microwave irradiation. rasayanjournal.co.in

The strategic incorporation of multiple pharmacophores into a single molecular framework is a powerful approach in drug design. nih.gov Transition metal-catalyzed strategies, such as those involving palladium, are indispensable for constructing complex architectures due to their broad functional group tolerance and operational simplicity. nih.gov

Below is a table summarizing potential synthetic strategies for analogous heterocyclic systems, which could inform the development of a route to 3-bromo-4H,5H,6H-pyrrolo[1,2-c] consensus.appnih.govbenthamdirect.comtriazole.

Heterocyclic SystemSynthetic ApproachKey Features
1,4-disubstituted 1,2,3-triazolesOne-pot three-component reactionUtilizes organic halides, terminal acetylenes, and sodium azide with a CuI catalyst in glycerol. consensus.app
Pyrrolo[2,3-d]pyrimidinesOne-pot three-component reactionEmploys arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives with a TBAB catalyst. researchgate.netscielo.org.mx
Pyrrolo[3,4-d]pyridazinone derivativesMulti-step synthesisInvolves alkaline cyclization followed by derivatization. mdpi.comnih.gov
1,2,3-Triazole-fused polyheterocyclesSequential CuAAC and C-H activationA palladium-catalyzed protocol for intramolecular C-H annulation. nih.gov

Considerations for Sustainable and Green Synthetic Routes in Heterocyclic Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govbenthamdirect.comrsc.org This involves the use of environmentally benign solvents, catalysts, and energy sources.

Green Solvents:

Traditional organic solvents are often volatile, toxic, and difficult to recycle. In the synthesis of 1,2,3-triazoles, several green solvents have been successfully employed. consensus.app

Water: As a non-toxic and readily available solvent, water has been used in visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the recycling of both the copper catalyst and the solvent. consensus.app

Glycerol: This biodegradable and low-toxicity solvent has proven effective for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. consensus.app

Deep Eutectic Solvents (DES): A novel Cu(II)-acidic deep eutectic solvent has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and reusability of the solvent system. consensus.app

Alternative Energy Sources:

Microwave irradiation and ultrasound have emerged as efficient and sustainable alternatives to conventional heating methods in heterocyclic synthesis. rasayanjournal.co.innih.govnih.gov

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. For example, the synthesis of 1,2,4-triazoles has been achieved under solvent-free conditions using microwave irradiation. rasayanjournal.co.in

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and has been applied to the synthesis of various 1,2,3-triazole derivatives. nih.gov

Catalysis:

The development of reusable and non-toxic catalysts is a key aspect of green chemistry.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as copper nanoparticles or copper on carbon, facilitates catalyst recovery and reuse, simplifying product purification. consensus.appfrontiersin.org

Biocatalysis: Although not as extensively explored for this specific ring system, biocatalysis offers a highly selective and environmentally friendly approach to organic synthesis. nih.gov

The following table provides a summary of green chemistry approaches applicable to the synthesis of heterocyclic compounds.

Green Chemistry PrincipleApplication in Heterocyclic SynthesisExamples
Use of Green SolventsReplacement of volatile organic compounds (VOCs)Water, Glycerol, Deep Eutectic Solvents (DES) consensus.app
Alternative Energy SourcesReduction of energy consumption and reaction timesMicrowave irradiation, Ultrasound rasayanjournal.co.innih.gov
Use of Recyclable CatalystsMinimization of waste and simplification of purificationCopper nanoparticles, Supported catalysts consensus.appfrontiersin.org
Atom EconomyMaximizing the incorporation of all materials used in the processMulticomponent reactions researchgate.net

By integrating these green and sustainable methodologies, the synthesis of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] consensus.appnih.govbenthamdirect.comtriazole and its derivatives can be designed to be more efficient and environmentally responsible.

Chemical Reactivity and Advanced Transformations of 3 Bromo 4h,5h,6h Pyrrolo 1,2 C 1 2 3 Triazole

Reactivity of the Halogen Atom at the C3 Position

The bromine atom at the C3 position of the pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole ring is anticipated to be the primary site for functionalization. Its reactivity is influenced by the electron-deficient nature of the 1,2,3-triazole ring, which can facilitate both metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki–Miyaura coupling and its optimization)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It is widely employed for the arylation, heteroarylation, and vinylation of bromo-substituted heterocycles. For 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole, this reaction would involve the coupling of the C3 position with a variety of boronic acids or esters.

Based on studies of structurally similar bromo-heterocycles, a typical Suzuki-Miyaura reaction would be carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The optimization of these reaction conditions is crucial to achieve high yields and minimize side reactions, such as debromination.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100
2Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄THF/H₂O80

This table presents generalized conditions based on literature for similar bromo-substituted heterocycles and is intended to be illustrative for the potential application to 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole.

The choice of catalyst, ligand, base, and solvent system would need to be empirically determined for optimal results with this specific substrate. For instance, bulky electron-rich phosphine ligands like XPhos or SPhos often prove effective in facilitating the coupling of challenging heterocyclic halides. uni.lu Microwave-assisted heating can also significantly reduce reaction times and improve yields in many Suzuki-Miyaura couplings. researchgate.netnih.gov

Nucleophilic Displacement Reactions

The electron-deficient nature of the 1,2,3-triazole ring is expected to activate the C3-bromo substituent towards nucleophilic aromatic substitution (SNAr). This would allow for the direct displacement of the bromide with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities.

Studies on related bromo-substituted pyrroles and triazoles have demonstrated that such nucleophilic substitutions are feasible, often requiring elevated temperatures or the use of a strong base to facilitate the reaction. clockss.org For example, the reaction of a bromo-pyrrole derivative with benzylamines in refluxing dimethylformamide has been shown to yield the corresponding amino-pyrrole in good yields. clockss.org

Table 2: Potential Nucleophilic Displacement Reactions

NucleophileReagent ExampleProduct Type
AmineBenzylamine3-Amino-pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole derivative
AlkoxideSodium methoxide3-Methoxy-pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole derivative
ThiolateSodium thiophenoxide3-(Phenylthio)-pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole derivative

This table illustrates potential nucleophilic displacement reactions based on the known reactivity of similar heterocyclic systems.

The success of these reactions would depend on the nucleophilicity of the incoming group and the reaction conditions. The fused pyrrole (B145914) ring might also influence the reactivity of the C3 position through electronic effects.

Reductive Dehalogenation and Hydrogenation Pathways

Reductive dehalogenation offers a pathway to the parent 4H,5H,6H-pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole scaffold. This transformation can be achieved through various methods, including catalytic hydrogenation or treatment with reducing agents.

Catalytic hydrogenation, typically using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas, is a common method for the removal of halogen atoms from aromatic rings. The reaction conditions are generally mild and can tolerate a range of functional groups. Alternatively, other reducing systems, such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a catalyst, could also be employed. These dehalogenation reactions are valuable for accessing the unsubstituted core structure, which can then be used in further synthetic elaborations or as a reference compound in biological assays.

Transformations Involving the Pyrrolo[1,2-c]nih.govresearchgate.netclockss.orgtriazole Ring System

Beyond the reactivity of the bromo-substituent, the bicyclic core of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole offers additional sites for chemical modification, particularly at the nitrogen atoms and on the pyrrole ring.

Derivatization at Nitrogen Centers (e.g., N-alkylation, N-propargylation)

The pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole system contains nitrogen atoms that can potentially undergo alkylation. The most likely site for alkylation would be the nitrogen atom of the pyrrole ring, given its generally higher nucleophilicity compared to the triazole nitrogens in such fused systems.

N-alkylation and N-propargylation are common derivatizations that can be achieved by treating the heterocycle with an appropriate alkyl or propargyl halide in the presence of a base. researchgate.net Typical conditions involve the use of bases like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Table 3: General Conditions for N-Alkylation and N-Propargylation

ReagentBaseSolventProduct
Methyl iodideK₂CO₃DMFN-methylated derivative
Propargyl bromideNaHTHFN-propargylated derivative

This table provides generalized conditions for N-alkylation and N-propargylation based on established procedures for related N-heterocycles.

The introduction of an N-propargyl group is particularly interesting as the terminal alkyne functionality can be further elaborated using click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide array of substituents. nih.gov

Electrophilic Aromatic Substitution on the Pyrrole and Triazole Rings (beyond bromination)

The pyrrole ring is known to be electron-rich and generally susceptible to electrophilic aromatic substitution. However, in the fused pyrrolo[1,2-c] nih.govresearchgate.netclockss.orgtriazole system, the electron-withdrawing nature of the adjacent triazole ring is expected to deactivate the pyrrole ring towards electrophilic attack compared to simple pyrroles.

Nevertheless, under appropriate conditions, electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation might be possible. The regioselectivity of such reactions would be influenced by both the activating effect of the pyrrole nitrogen and the deactivating effect of the triazole ring. Theoretical calculations could provide valuable insights into the most probable sites of electrophilic attack.

The triazole ring itself is generally considered to be electron-deficient and resistant to electrophilic substitution. Therefore, any electrophilic attack is more likely to occur on the pyrrole moiety of the bicyclic system.

Functionalization of Saturated Positions (4H, 5H, 6H) in the Pyrrolidine (B122466) Ring

There is no specific information available in the scientific literature regarding the functionalization of the saturated 4H, 5H, or 6H positions of the pyrrolidine ring within the 3-bromo-4H,5H,6H-pyrrolo[1,2-c] tandfonline.comtandfonline.comnih.govtriazole framework.

In analogous saturated N-fused heterocyclic systems, C-H functionalization is a known strategy to introduce substituents. These reactions often proceed via radical mechanisms or are catalyzed by transition metals, targeting C-H bonds adjacent to the nitrogen atom or other activated positions. However, without experimental data on the target molecule, the feasibility and regioselectivity of such transformations remain hypothetical.

Ring Transformations and Rearrangement Studies

No dedicated studies on the ring transformations or rearrangements of the 3-bromo-4H,5H,6H-pyrrolo[1,2-c] tandfonline.comtandfonline.comnih.govtriazole scaffold have been found in the reviewed literature.

Ring expansions, contractions, and rearrangements are known for other fused heterocyclic systems, often induced by thermal, photochemical, or chemical means. For instance, some pyrrolo-fused heterocycles can undergo ring-opening and subsequent recyclization to form new isomeric structures. The stability of the triazole ring and the influence of the bromine substituent on the electronic properties of the pyrrolidine ring would be critical factors in any potential rearrangement, but this has not been experimentally investigated for this specific compound.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4h,5h,6h Pyrrolo 1,2 C 1 2 3 Triazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For derivatives of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and stereochemistry.

¹H, ¹³C, and ¹⁵N NMR Investigations

The ¹H NMR spectrum of a pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole derivative is expected to exhibit characteristic signals corresponding to the protons of the fused ring system. For the saturated pyrrolidine (B122466) portion of the molecule, the methylene (B1212753) protons at positions 4, 5, and 6 would appear as complex multiplets in the aliphatic region of the spectrum. The chemical shifts of these protons are influenced by their diastereotopic relationships and coupling to adjacent protons. The presence of a bromine atom at the 3-position on the triazole ring is anticipated to have a minimal effect on the chemical shifts of these aliphatic protons.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atom C3, directly attached to the bromine, is expected to resonate at a significantly different chemical shift compared to the unsubstituted parent compound due to the halogen's inductive effect. The other carbon atoms of the triazole and pyrrolidine rings will also exhibit distinct signals, allowing for the complete assignment of the carbon skeleton.

While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms within the triazole ring. The three contiguous nitrogen atoms would each have a unique chemical shift, providing definitive evidence for the 1,2,3-triazole isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the 4H,5H,6H-pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole Core

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3-~120-130
3a-~135-145
4Multiplet~45-55
5Multiplet~25-35
6Multiplet~50-60
7a-~140-150

Note: These are predicted values and will vary based on the specific derivative and solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure from the individual ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole derivatives, COSY spectra would show correlations between the protons on adjacent carbons in the pyrrolidine ring (H4, H5, and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals corresponding to the protonated carbons of the pyrrolidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for establishing the connectivity between the pyrrolidine and triazole rings and for confirming the position of the bromine atom by observing correlations from nearby protons to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of substituents on the pyrrolidine ring, should any be present.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₅H₆BrN₃. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules. For the pyrrolotriazole core, fragmentation could be initiated by the loss of N₂, a characteristic fragmentation of the 1,2,3-triazole ring. Subsequent fragmentation of the pyrrolidine ring could also occur. The presence of the bromine atom would influence the fragmentation, and fragments containing bromine would also exhibit the characteristic isotopic pattern.

Table 2: Expected High-Resolution Mass Spectrometry Data for 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺186.9745188.9725
[M-N₂]⁺158.9789160.9769
[M-Br]⁺108.0562108.0562

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

The FTIR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aliphatic CH₂ groups in the pyrrolidine ring (typically in the 2850-2960 cm⁻¹ region). The C-N and N-N stretching vibrations of the fused ring system would appear in the fingerprint region (below 1600 cm⁻¹). The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. Studies on 1,2,3-triazoles have identified "marker bands" that are characteristic of the triazole ring. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the heterocyclic backbone.

Table 3: Expected Characteristic Infrared Absorption Bands for 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole

Wavenumber (cm⁻¹)Assignment
2850-2960C-H stretching (aliphatic)
1400-1600C=N, N=N stretching (triazole ring)
1000-1300C-N stretching
500-600C-Br stretching

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of a suitable derivative of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole would confirm the connectivity of the fused ring system, the position of the bromine atom, and the conformation of the pyrrolidine ring.

Furthermore, X-ray crystallography elucidates the supramolecular structure, showing how the molecules pack in the crystal lattice. This can reveal important intermolecular interactions such as hydrogen bonding (if applicable), halogen bonding, and van der Waals forces, which are crucial for understanding the physical properties of the material. While no crystal structure for the title compound is currently available, studies on related pyrrolo-fused systems have provided valuable insights into their solid-state conformations.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For derivatives of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole, a reversed-phase HPLC method would be developed to determine the purity of the final product. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column, mobile phase, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For the title compound, GC-MS could be used for purity analysis and to identify any volatile impurities. The mass spectrometer provides structural information on the separated components, confirming their identity.

The development of robust chromatographic methods is crucial for ensuring the quality control of any synthesized batch of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] nih.govurfu.ruclockss.orgtriazole derivatives.

Theoretical and Computational Investigations of 3 Bromo 4h,5h,6h Pyrrolo 1,2 C 1 2 3 Triazole

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] Current time information in Edmonton, CA.uni.lumdpi.comtriazole. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties. researchgate.net These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, the nitrogen atoms of the triazole ring are expected to be electron-rich centers, while the hydrogen atoms and the region around the bromine atom may be electron-deficient.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding within the molecule. It provides information on charge distribution, hybridization of atomic orbitals, and delocalization of electrons, which are crucial for understanding the stability and reactivity of the fused ring system.

Analysis of Aromaticity and Stability of the Fused Ring System

The concept of aromaticity is central to understanding the stability and reactivity of cyclic and heterocyclic compounds. beilstein-journals.org For the 3-bromo-4H,5H,6H-pyrrolo[1,2-c] Current time information in Edmonton, CA.uni.lumdpi.comtriazole fused ring system, various computational methods can be used to quantify its aromatic character. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. Negative NICS values in the center of a ring are indicative of aromatic character, signifying a diatropic ring current.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the saturated 4H,5H,6H-pyrrolo part of the molecule allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the corresponding energy, leading to a potential energy surface (PES) map.

The PES mapping helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The global minimum on the PES corresponds to the most stable conformation. This information is crucial for understanding how the molecule might interact with other molecules, such as in biological systems or during chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.netmdpi.com

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning the peaks in experimental NMR spectra and confirming the molecular structure. The calculated shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max_) and intensities in a UV-Vis spectrum. uniba.it These calculations help in understanding the electronic transitions responsible for the observed absorption bands.

The following table presents a hypothetical example of predicted spectroscopic data for 3-bromo-4H,5H,6H-pyrrolo[1,2-c] Current time information in Edmonton, CA.uni.lumdpi.comtriazole.

ParameterPredicted Value
¹H NMR Chemical Shift (ppm)H4: 3.1-3.3, H5: 2.2-2.4, H6: 4.2-4.4
¹³C NMR Chemical Shift (ppm)C3: 110-115, C4: 25-30, C5: 20-25, C6: 50-55, C7a: 130-135
UV-Vis λ_max (nm)220-240

Mechanistic Studies of Synthetic and Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.gov For the synthesis of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] Current time information in Edmonton, CA.uni.lumdpi.comtriazole, theoretical studies can model the reaction pathway, identify transition states, and calculate activation energies. This information helps in understanding the feasibility of a proposed synthetic route and can guide the optimization of reaction conditions.

For instance, if the synthesis involves a cycloaddition reaction, computational modeling can determine whether the reaction proceeds via a concerted or a stepwise mechanism. nih.gov Similarly, for reactions involving the synthesized compound, such as nucleophilic substitution at the bromine position, mechanistic studies can predict the reactivity and regioselectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.net For 3-bromo-4H,5H,6H-pyrrolo[1,2-c] Current time information in Edmonton, CA.uni.lumdpi.comtriazole, QSPR models could be developed to predict non-biological attributes such as solubility, boiling point, and chromatographic retention times.

These models are built using a set of known compounds and their experimentally determined properties. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to develop a mathematical relationship between the descriptors and the property of interest. Such models can then be used to predict the properties of new, unsynthesized compounds like 3-bromo-4H,5H,6H-pyrrolo[1,2-c] Current time information in Edmonton, CA.uni.lumdpi.comtriazole.

A hypothetical QSPR model for predicting a property (P) might look like:

P = β₀ + β₁D₁ + β₂D₂ + ... + βₙDₙ

Potential Applications and Role As a General Chemical Building Block Excluding Biological/clinical

Future Directions and Emerging Research Avenues for 3 Bromo 4h,5h,6h Pyrrolo 1,2 C 1 2 3 Triazole Chemistry

Exploration of Novel and Efficient Synthetic Paradigms

The development of robust and versatile synthetic methods is paramount for the widespread investigation of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] thieme-connect.comnih.govjlu.edu.cntriazole and its derivatives. Future research will likely focus on moving beyond traditional multi-step syntheses towards more efficient and sustainable approaches. One-pot multicomponent reactions (MCRs) represent a particularly attractive avenue, offering the potential to construct the fused pyrrolo-triazole core in a single, atom-economical step. researchgate.net Furthermore, the application of novel catalytic systems, including those based on earth-abundant metals, could provide milder and more cost-effective reaction conditions. mdpi.com The development of asymmetric synthetic routes will also be crucial for accessing enantiomerically pure derivatives, which is often a prerequisite for pharmacological applications.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, rapid access to diverse derivatives.Design of novel MCRs for the direct assembly of the pyrrolo-triazole core.
Novel CatalysisUse of earth-abundant metals, milder reaction conditions, improved selectivity.Exploration of iron, copper, and nickel catalysts for key bond-forming reactions.
Asymmetric SynthesisAccess to enantiomerically pure compounds for pharmacological studies.Development of chiral catalysts and auxiliaries for stereoselective transformations.
C-H ActivationDirect functionalization of the heterocyclic core, reducing the need for pre-functionalized starting materials. nih.govPalladium-catalyzed C-H activation strategies for late-stage diversification. nih.gov

Investigation of Advanced Photo- and Electro-Chemical Transformations

Photoredox catalysis and electrosynthesis are rapidly emerging as powerful tools in organic synthesis, offering unique reactivity and often milder conditions compared to traditional thermal methods. mdpi.com The application of these technologies to the synthesis and functionalization of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] thieme-connect.comnih.govjlu.edu.cntriazole could unlock novel chemical space. For instance, photochemical methods could be employed for the late-stage functionalization of the pyrrolo-triazole scaffold, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Electrochemical methods offer a green and sustainable alternative for the synthesis of N-heterocycles. thieme-connect.comnih.govnih.gov The electrochemical synthesis of the pyrrolo-triazole core or the introduction of the bromo-substituent via electrochemistry could provide a more environmentally friendly and scalable route. researchgate.netoup.com Furthermore, the electrochemical properties of the 3-bromo-4H,5H,6H-pyrrolo[1,2-c] thieme-connect.comnih.govjlu.edu.cntriazole system itself could be investigated, potentially leading to applications in electro-responsive materials.

Transformation TypePotential ApplicationsKey Research Focus
Photoredox CatalysisLate-stage functionalization, C-H activation, cross-coupling reactions.Development of photocatalytic methods for the diversification of the pyrrolo-triazole scaffold.
ElectrosynthesisGreen and sustainable synthesis of the core structure and its derivatives. thieme-connect.comOptimization of electrochemical conditions for the cyclization and functionalization reactions. nih.govnih.gov
Photo- and Electro-chemical DerivatizationIntroduction of novel functional groups under mild conditions.Exploration of light- and electricity-driven reactions for the synthesis of novel analogues.

Integration with Flow Chemistry and Automation for Scalable Production

The translation of promising laboratory-scale syntheses to industrial production is a significant challenge in chemical research. Flow chemistry and automated synthesis platforms offer solutions to this challenge by enabling continuous, safe, and efficient production of chemical compounds. rsc.orgresearchgate.net The integration of these technologies into the synthesis of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] thieme-connect.comnih.govjlu.edu.cntriazole could facilitate its large-scale production for further investigation and potential commercialization.

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.govuc.pt Automated synthesis platforms can further accelerate the discovery process by enabling the rapid synthesis and purification of compound libraries. scribd.comresearchgate.netyoutube.comucla.edu

TechnologyKey AdvantagesResearch Focus
Flow ChemistryImproved safety, scalability, and reproducibility; access to novel reaction conditions. rsc.orgresearchgate.netDevelopment of continuous flow processes for the key synthetic steps. nih.gov
Automated SynthesisHigh-throughput synthesis of compound libraries for screening purposes. researchgate.netucla.eduAdaptation of synthetic routes for implementation on automated platforms.
In-line AnalysisReal-time reaction monitoring and optimization.Integration of analytical techniques (e.g., NMR, MS) into flow synthesis setups.

Expansion into Materials and Supramolecular Chemistry

The unique structural and electronic properties of the 1,2,3-triazole ring make it a valuable building block in materials and supramolecular chemistry. jlu.edu.cnnih.govrsc.org The presence of multiple nitrogen atoms allows for coordination with metal ions and participation in hydrogen bonding, making triazole derivatives excellent candidates for the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. researchgate.netresearchgate.net The 3-bromo-4H,5H,6H-pyrrolo[1,2-c] thieme-connect.comnih.govjlu.edu.cntriazole scaffold, with its fused ring system and functionalizable bromo-substituent, could be a versatile platform for the design of novel functional materials.

Potential applications in materials science include the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. researchgate.net In supramolecular chemistry, these compounds could be used as building blocks for the construction of complex architectures with tailored properties, such as molecular recognition and self-assembly. scispace.com

Area of ApplicationPotential Properties and FunctionsResearch Focus
Materials ScienceLuminescent materials, electron-transport materials, hole-blocking materials. researchgate.netSynthesis and characterization of polymers and small molecules incorporating the pyrrolo-triazole unit.
Supramolecular ChemistryBuilding blocks for self-assembled structures, anion recognition, and catalysis. nih.govrsc.orgDesign of molecules capable of forming well-defined supramolecular architectures. scispace.com
Coordination ChemistryLigands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. jlu.edu.cnresearchgate.netInvestigation of the coordination behavior of the pyrrolo-triazole scaffold with various metal ions.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic organic chemistry has become an indispensable tool for the design and development of new molecules and reactions. researchgate.net In the context of 3-bromo-4H,5H,6H-pyrrolo[1,2-c] thieme-connect.comnih.govjlu.edu.cntriazole chemistry, computational methods can be employed to predict the reactivity and properties of this heterocyclic system, thereby guiding synthetic efforts. cdnsciencepub.comresearchgate.net

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict spectroscopic properties, and assess the stability of different isomers and conformers. researchgate.net Molecular docking and dynamics simulations can provide insights into the potential biological targets of these compounds, aiding in the design of new therapeutic agents. nih.govnih.gov This synergistic approach, where computational predictions are validated by experimental results, can significantly accelerate the pace of research and discovery.

Computational MethodApplication in Pyrrolo-triazole ChemistryExpected Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of spectroscopic data (NMR, IR), and assessment of molecular properties. cdnsciencepub.comresearchgate.netRationalization of experimental observations and prediction of new reactivity. researchgate.net
Molecular DockingIdentification of potential biological targets and prediction of binding modes. nih.govnih.govGuidance for the design of new bioactive molecules.
Molecular Dynamics (MD) SimulationsInvestigation of the dynamic behavior of the molecule and its interactions with biological macromolecules. nih.govUnderstanding of the molecular basis of biological activity.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactions and other complex biological processes.Insights into the mechanism of action of potential drug candidates.

Q & A

Q. What are the most common synthetic routes for 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole?

  • Methodological Answer : Two primary methods are widely used:
  • Thermal Cyclization : Azido-pentenynes (e.g., 1-azido-2-penten-4-ynes) undergo cyclization under reflux conditions to form the pyrrolo-triazole core. Bromination is typically achieved using N-bromosuccinimide (NBS) or Br₂ in a controlled environment .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient triazole ring formation. For example, 3-azido-pyrrolidine derivatives react with bromo-alkynes in the presence of CuSO₄ and sodium ascorbate in THF/water (1:1) at 50°C .
    Yields vary (65–85%) depending on precursor purity and reaction optimization.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves tautomeric forms and validates the fused triazole-pyrrolidine structure. Crystallographic data should include R-factor < 0.05 for reliability .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding (δ 3.5–4.5 ppm for adjacent protons) and tautomerism. Compare with DFT-calculated shifts to resolve ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (187.04 g/mol) and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does tautomerism affect the reactivity and spectral data of this compound?

  • Methodological Answer : The 4H,5H,6H-pyrrolo-triazole system exhibits dynamic tautomerism between N1-H and N2-H forms, influenced by solvent polarity. For example:
  • In DMSO-d₆, the N1-H tautomer dominates (δ 10.2 ppm), while in CDCl₃, equilibrium shifts toward N2-H.
  • Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and quantify energy barriers (ΔG‡ ~50–60 kJ/mol) .

Advanced Research Questions

Q. How can the bromine substituent be leveraged in cross-coupling reactions for functionalization?

  • Methodological Answer : The C-Br bond is reactive in palladium-catalyzed couplings:
  • Suzuki-Miyaura : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to install aromatic groups. Monitor regioselectivity via LC-MS .
  • Buchwald-Hartwig Amination : Couple with primary/secondary amines using Xantphos/Pd(OAc)₂. Steric hindrance from the fused ring may require elevated temperatures (100–120°C) .
    Note: Bromine’s electronegativity can deactivate adjacent positions; DFT modeling (e.g., Gaussian09) predicts charge distribution for reaction planning .

Q. What computational strategies resolve contradictions in spectral data or reaction outcomes?

  • Methodological Answer :
  • *DFT Calculations (B3LYP/6-31G)**: Simulate NMR shifts and compare with experimental data to identify dominant tautomers or impurities .
  • Molecular Docking : For biological studies, dock the compound into target proteins (e.g., 14α-demethylase, PDB:3LD6) using AutoDock Vina. Focus on triazole’s hydrogen-bonding with catalytic residues .
  • Reaction Pathway Analysis : Use Eyring plots (from VT-NMR) to correlate activation parameters with unexpected product ratios .

Q. How can synthetic protocols be optimized to address low yields or side reactions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMSO vs. THF) using a factorial approach. For click chemistry, sodium ascorbate concentrations >1.2 equiv. improve Cu(I) stability .
  • Side Reaction Mitigation : Bromine radical formation during cyclization can lead to di-brominated byproducts. Add radical scavengers (e.g., TEMPO) or reduce Br₂ stoichiometry .

Q. What strategies are used to design biological activity studies for this compound?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace labile groups (e.g., esters) with triazole to enhance metabolic stability. Triazole’s π-π stacking and H-bonding mimic peptide bonds, making it suitable for kinase inhibition assays .
  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays. Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. How do solvent and temperature influence regioselectivity in alkylation/acylation reactions?

  • Methodological Answer :
  • Alkylation : In THF at −78°C, methyllithium selectively attacks the less hindered N3 position. At room temperature, N1/N2 alkylation competes (monitor via TLC) .
  • Acylation : Ethyl chloroformate in DCM favors N1-acylation (95% selectivity). Polar aprotic solvents (DMF) shift preference to N2 due to solvation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.